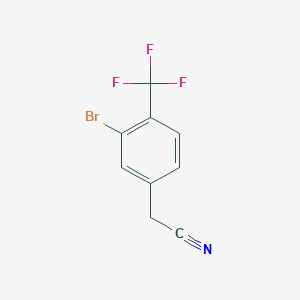
2-(3-Bromo-4-(trifluorometil)fenil)acetonitrilo
Descripción general
Descripción
“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the CAS number 1214372-42-5 . It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H5BrF3N and it has a molecular weight of 264.04 .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile” can be represented by the SMILES notation: FC(F)(F)C1=CC(Br)=C(CC#N)C=C1 .Physical And Chemical Properties Analysis
This compound has a density of 1.626, a boiling point of 265°C to 266°C, and a refractive index of 1.502 . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
2-(3-Bromo-4-(trifluorometil)fenil)acetonitrilo: se utiliza principalmente como intermedio en la síntesis de diversos compuestos farmacéuticos . Su estructura única, que presenta un átomo de bromo y un grupo trifluorometil unido a un anillo fenilo, lo convierte en un precursor valioso en la construcción de moléculas complejas para la química medicinal. La presencia del grupo nitrilo permite una mayor funcionalización a través de reacciones como la hidrólisis o reducción del nitrilo, lo que conduce a una amplia gama de compuestos potencialmente activos farmacológicamente.
Safety and Hazards
“2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile” is considered hazardous. It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One of the derivatives of this compound exhibited significant antitubercular activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or survival of tuberculosis bacteria.
Biochemical Pathways
Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Based on the antitubercular activity of one of its derivatives , it can be inferred that the compound may lead to the inhibition of tuberculosis bacteria growth or survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. For instance, its solubility in water may affect its distribution in the body and its interaction with its targets. Additionally, storage conditions can impact its stability .
Propiedades
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBURKWVVBNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857438 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214372-42-5 | |
| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



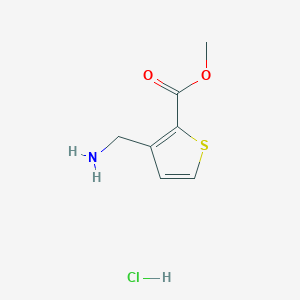
![Ethyl 6-nitro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1512138.png)

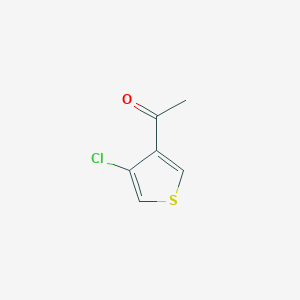
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1512144.png)
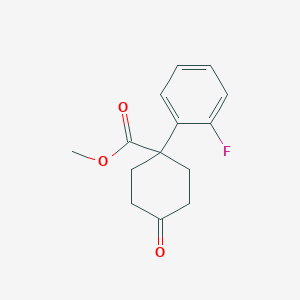
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
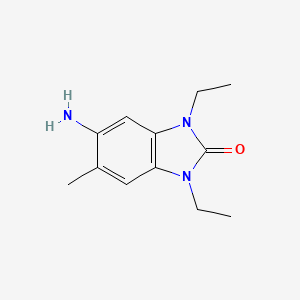
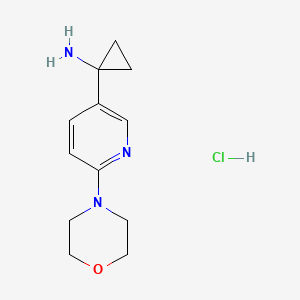
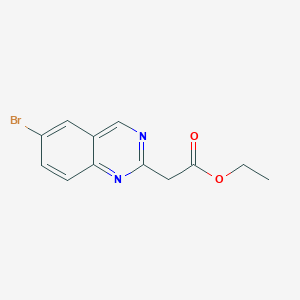

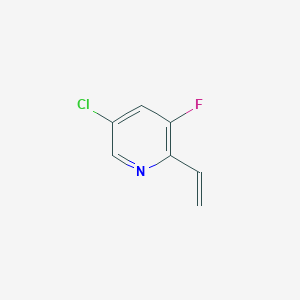
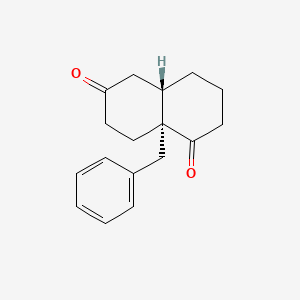
![tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1512195.png)